

# 2,3-Dichloro-4-methylpyridine chemical properties and reactivity

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## Compound of Interest

Compound Name: 2,3-Dichloro-4-methylpyridine

Cat. No.: B065194

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An In-depth Technical Guide to **2,3-Dichloro-4-methylpyridine**: Properties, Reactivity, and Applications

## Introduction

**2,3-Dichloro-4-methylpyridine**, also known as 2,3-dichloro-4-picoline, is a halogenated pyridine derivative that serves as a crucial and versatile intermediate in the synthesis of a wide range of complex organic molecules.<sup>[1][2]</sup> Its unique substitution pattern, featuring two chlorine atoms at the C2 and C3 positions and a methyl group at C4, provides multiple reactive sites for strategic chemical modification. This guide offers a comprehensive overview of its chemical properties, reactivity, and significant applications, particularly within the agrochemical and pharmaceutical industries, for researchers, scientists, and professionals in drug development.<sup>[1][3]</sup>

## Chemical and Physical Properties

Understanding the fundamental properties of **2,3-dichloro-4-methylpyridine** is essential for its effective handling, storage, and application in synthetic chemistry. The compound is typically an off-white crystalline solid, and its stability and reactivity are foundational to its use as a chemical building block.<sup>[1]</sup>

Property	Value	Source(s)
CAS Number	191419-07-5	[1][4]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> Cl <sub>2</sub> N	[1]
Molecular Weight	162.02 g/mol	[1]
Synonyms	2,3-Dichloro-4-picoline	[1]
Appearance	Off-white crystal/powder	[1][4]
Purity	≥ 98-99% (GC)	[1][4]
Storage Conditions	Store at 0-8 °C, in a dry, well-ventilated place.	[1]

## Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for **2,3-dichloro-4-methylpyridine** are often proprietary, its synthesis can be inferred from established principles of pyridine chemistry. A common strategy involves the multi-step transformation of more readily available picoline or pyridine precursors.

A plausible synthetic pathway could involve:

- **N-Oxidation:** Conversion of 4-methylpyridine (4-picoline) to 4-methylpyridine-N-oxide. This step activates the pyridine ring for subsequent reactions.
- **Directed Chlorination:** The N-oxide functional group directs chlorinating agents to the C2 and C6 positions. Treatment with a chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>) or sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) can introduce chlorine atoms onto the ring. Achieving selective 2,3-dichlorination is challenging and often requires careful control of reaction conditions or the use of precursors with specific directing groups to avoid the formation of isomers like 2,6-dichloro-4-methylpyridine.
- **Deoxygenation:** Removal of the N-oxide group to yield the final product.

Direct free-radical chlorination of 4-methylpyridine derivatives is another approach, though it frequently results in a mixture of mono-, di-, and trichlorinated products, necessitating complex

purification steps.[5] The synthesis of related compounds, such as 3-amino-2-chloro-4-methylpyridine, often starts from acyclic precursors like malononitrile and acetone derivatives, followed by cyclization, chlorination, and functional group interconversion.[6][7][8][9]

## Chemical Reactivity and Synthetic Utility

The reactivity of **2,3-dichloro-4-methylpyridine** is dominated by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing nitrogen atom and chlorine atoms make the ring electron-deficient, which is the key to its synthetic utility.

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

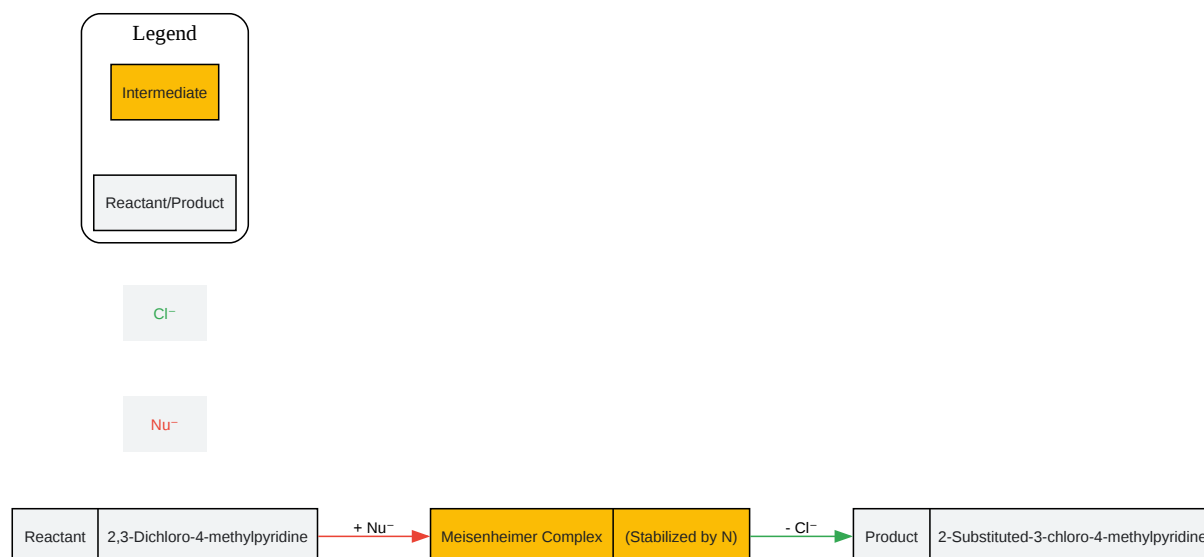
The pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen atom).[10][11] In **2,3-dichloro-4-methylpyridine**, the chlorine atom at the C2 position is significantly more susceptible to nucleophilic displacement than the one at C3.

Causality: The mechanism for S<sub>N</sub>Ar involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex). When attack occurs at C2, the negative charge can be delocalized onto the electronegative nitrogen atom, creating a highly stabilized resonance structure.[11] This stabilization is not possible for an attack at the C3 position. Consequently, nucleophiles will selectively displace the C2 chlorine.

Common nucleophiles used in these reactions include:

- Amines (R-NH<sub>2</sub>)
- Alkoxides (R-O<sup>-</sup>)
- Thiolates (R-S<sup>-</sup>)
- Hydroxides (OH<sup>-</sup>)

This selective reactivity allows for the precise introduction of a wide range of functional groups at the C2 position while leaving the C3 chlorine available for subsequent transformations, such as cross-coupling reactions.



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Caption: Generalized mechanism for Nucleophilic Aromatic Substitution ( $\text{S}_{\text{N}}\text{Ar}$ ) at the C2 position.

## Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds in **2,3-dichloro-4-methylpyridine** can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. [12][13] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

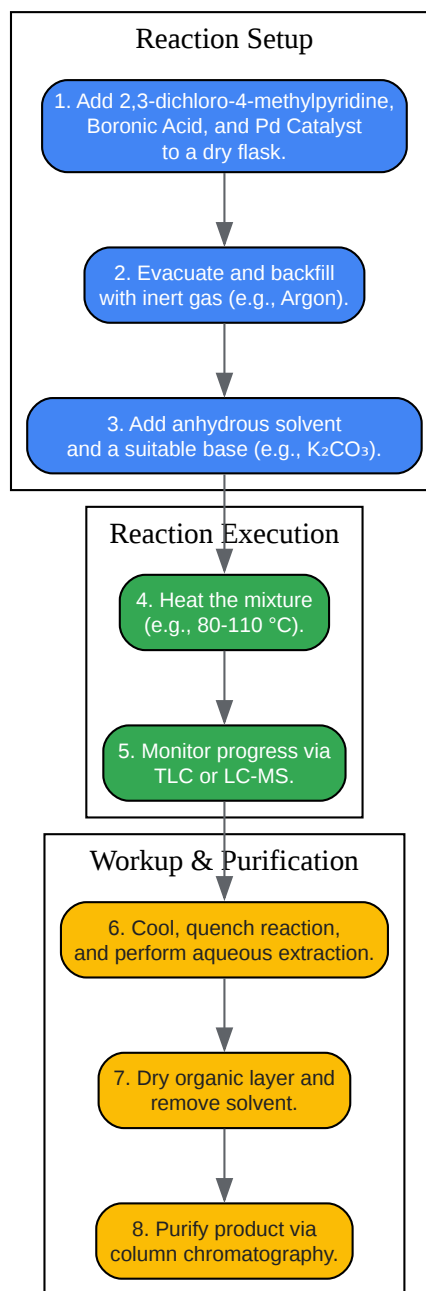
While chloro-pyridines are generally less reactive than their bromo- or iodo- counterparts due to the stronger C-Cl bond, advancements in catalyst design have made their use feasible.[14] Reactions often require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), stronger bases, and higher temperatures.[14]

Key cross-coupling reactions include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[\[14\]](#)
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Stille Coupling: Reaction with organotin compounds to form C-C bonds.[\[13\]](#)

The differential reactivity of the C2-Cl (activated by  $S_NAr$ ) and C3-Cl bonds allows for a sequential and highly controlled functionalization strategy. A synthetic plan might involve first displacing the C2-Cl with a nucleophile, followed by a cross-coupling reaction at the C3-Cl position.

## Typical Suzuki Cross-Coupling Workflow



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Caption: A generalized experimental workflow for a Suzuki cross-coupling reaction.

## Reactions of the Methyl Group

The methyl group at C4 can also be a site for functionalization. For instance, it can undergo free-radical halogenation (e.g., using N-bromosuccinimide) to form a halomethyl group, which

is a versatile handle for further nucleophilic substitution. Alternatively, oxidation of the methyl group can yield a carboxylic acid or an aldehyde, opening up another avenue for derivatization.

## Applications in Industry

The true value of **2,3-dichloro-4-methylpyridine** lies in its role as a versatile building block for high-value downstream products.<sup>[3]</sup>

- **Agrochemicals:** It is a key intermediate in the synthesis of modern herbicides, fungicides, and pesticides.<sup>[1][2][3]</sup> The pyridine scaffold is a common feature in many biologically active molecules, and the specific substitution pattern of this compound allows for the creation of potent and selective crop protection agents.
- **Pharmaceuticals:** In drug discovery and development, this compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs).<sup>[1][3]</sup> Its derivatives are explored for a range of therapeutic applications, with research into potential antimicrobial and anti-inflammatory properties.<sup>[2][3]</sup>
- **Material Science:** The compound can be incorporated into specialty polymers and coatings to enhance properties such as durability and chemical resistance.<sup>[3]</sup>

## Safety and Handling

Based on data for structurally similar compounds like 2,6-dichloro-4-methylpyridine and 2-chloro-4-methylpyridine, appropriate safety precautions are mandatory.

- **Hazards:** The compound is likely to be harmful if swallowed or inhaled.<sup>[15][16]</sup> It is expected to cause skin irritation and serious eye damage or irritation.<sup>[15][16][17][18]</sup> It may also cause respiratory irritation.<sup>[15][17][18]</sup>
- **Personal Protective Equipment (PPE):** Wear protective gloves, safety goggles with side-shields, and a lab coat.<sup>[15][17]</sup> All handling should be performed in a well-ventilated area or a chemical fume hood.<sup>[15]</sup>
- **Storage:** Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials.<sup>[15][17]</sup> Recommended storage is often refrigerated (0-8 °C).<sup>[1]</sup>

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

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- To cite this document: BenchChem. [2,3-Dichloro-4-methylpyridine chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065194#2-3-dichloro-4-methylpyridine-chemical-properties-and-reactivity>]

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